(3,7-Dichloroquinolin-8-yl)methyl phenylacetate
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Overview
Description
(3,7-Dichloroquinolin-8-yl)methyl phenylacetate is a chemical compound with a molecular formula of C17H11Cl2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dichloroquinolin-8-yl)methyl phenylacetate typically involves the esterification of (3,7-dichloroquinolin-8-yl)methanol with phenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,7-Dichloroquinolin-8-yl)methyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(3,7-Dichloroquinolin-8-yl)methyl phenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl phenylacetate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-8-methylquinoline: Another quinoline derivative with similar structural features.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Uniqueness
(3,7-Dichloroquinolin-8-yl)methyl phenylacetate is unique due to its specific substitution pattern on the quinoline ring and the presence of the phenylacetate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89517-13-5 |
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Molecular Formula |
C18H13Cl2NO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
(3,7-dichloroquinolin-8-yl)methyl 2-phenylacetate |
InChI |
InChI=1S/C18H13Cl2NO2/c19-14-9-13-6-7-16(20)15(18(13)21-10-14)11-23-17(22)8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2 |
InChI Key |
GSNODGKQSIUKKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |
Origin of Product |
United States |
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